molecular formula C6H11N3 B2689275 1-propyl-1H-pyrazol-4-amine CAS No. 1006483-43-7; 1390654-83-7

1-propyl-1H-pyrazol-4-amine

Cat. No.: B2689275
CAS No.: 1006483-43-7; 1390654-83-7
M. Wt: 125.175
InChI Key: DMDDBNVQWLCYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propyl-1H-pyrazol-4-amine, often supplied as its stable dihydrochloride salt (CAS 1185103-69-8), is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. As a 4-aminopyrazole derivative, it belongs to a class of nitrogen-containing heterocycles recognized as privileged structures for developing biologically active compounds . The molecule serves as a versatile building block for the synthesis of more complex molecules, owing to the reactivity of its free amino group, which allows for various functionalization reactions . 4-Aminopyrazoles are advantageous frameworks that provide useful ligands for a diverse range of enzymatic targets . This specific compound, with its propyl substituent at the 1-position of the pyrazole ring, is a valuable intermediate for researchers designing and synthesizing novel compounds for pharmacological screening. Its structure aligns with chemotypes found in several drug candidates currently in clinical trials, particularly those acting as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) . The broader pyrazole scaffold has demonstrated a wide spectrum of biological activities in scientific literature, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This reagent is intended for use in early discovery research only. Applications: This compound is primarily used as a synthetic intermediate in organic chemistry and medicinal chemistry research. It is a key starting material for constructing molecules for high-throughput screening and structure-activity relationship (SAR) studies. Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDDBNVQWLCYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006483-43-7
Record name 1-propyl-1H-pyrazol-4-amine
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Foundational & Exploratory

Chemical properties and molecular weight of 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of 1-propyl-1H-pyrazol-4-amine .

Executive Summary

This compound (CAS: 1006483-43-7) is a critical heterocyclic building block utilized primarily in the synthesis of ATP-competitive kinase inhibitors. Distinguished by its electron-rich pyrazole core and a propyl chain that modulates lipophilicity, this compound serves as a scaffold for targeting enzymes such as CDK2 , JAK2 , and Pim-1 .

Unlike its isomer (5-amine), the 4-amine variant offers a linear conjugation vector, making it an ideal "linker" motif in fragment-based drug design (FBDD). This guide provides a validated physicochemical profile, a scalable synthesis protocol, and structural insights for medicinal chemists.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule consists of a pyrazole ring substituted at the N1 position with a propyl chain and at the C4 position with a primary amino group.

Identity Data
ParameterValue
IUPAC Name This compound
Common Name 1-Propyl-4-aminopyrazole
CAS Number (Free Base) 1006483-43-7
CAS Number (HCl Salt) 1390654-83-7
Molecular Formula

Molecular Weight 125.17 g/mol
SMILES CCCn1cc(cn1)N
Physical Properties
PropertyDataNote
Physical State Viscous oil or low-melting solidHygroscopic; often handled as HCl salt (solid).
Boiling Point ~260°C (Predicted)Decomposes at high T; vacuum distillation recommended.
pKa (Conjugate Acid) ~4.5 - 5.0 (Estimate)The C4-amino group is aniline-like; the N2 ring nitrogen is the primary basic site.
LogP 0.85 (Predicted)Propyl group increases lipophilicity vs. methyl analogs (LogP ~0.2), improving cell permeability.
Solubility DMSO, Methanol, DCMFree base is sparingly soluble in water; HCl salt is water-soluble.
Structural Visualization

The following diagram illustrates the core chemical structure and key reactive centers.[1][2]

ChemicalStructure Core This compound (C6H11N3) N1 N1 Position (Propyl Attachment) Core->N1 Lipophilic Tail C4 C4 Position (Primary Amine -NH2) Core->C4 Nucleophilic Handle N2 N2 Position (H-Bond Acceptor) Core->N2 Kinase Hinge Binder

Figure 1: Functional map of this compound showing the lipophilic tail (N1) and reactive amine handle (C4).[3][4][5]

Validated Synthesis Protocol

Expert Insight: While 5-aminopyrazoles are typically synthesized via the condensation of hydrazines with


-ketonitriles, the 4-amino  isomer is best accessed via the nitration-reduction pathway. This route avoids the formation of regioisomeric mixtures because the starting material, 4-nitropyrazole, is symmetric with respect to the N1/N2 positions before alkylation.
Reaction Pathway[4][8]
  • Alkylation: Nucleophilic substitution of propyl halide by 4-nitropyrazole.

  • Reduction: Catalytic hydrogenation of the nitro group to the primary amine.

SynthesisPathway Start 4-Nitro-1H-pyrazole (Symmetric Precursor) Inter 1-Propyl-4-nitropyrazole (Intermediate) Start->Inter Alkylation Product This compound (Target) Inter->Product Reduction Reagent1 1. n-Pr-Br, Cs2CO3 DMF, 60°C Reagent2 2. H2 (1 atm), 10% Pd/C MeOH, RT

Figure 2: Two-step synthesis route ensuring regiospecificity via the symmetric 4-nitropyrazole precursor.

Detailed Methodology

This protocol is designed for gram-scale synthesis in a research laboratory.

Step 1: Synthesis of 1-Propyl-4-nitropyrazole

  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), 1-Bromopropane (1.2 eq), Cesium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve 4-nitro-1H-pyrazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 minutes to deprotonate the pyrazole (forming the pyrazolate anion).
      
    • Add 1-bromopropane dropwise. Heat to 60°C for 4-6 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: Since the starting pyrazole is symmetric (tautomeric equilibrium), alkylation at either nitrogen yields the same product, 1-propyl-4-nitropyrazole.

Step 2: Reduction to this compound

  • Reagents: 1-Propyl-4-nitropyrazole, Hydrogen gas (

    
    , balloon pressure), 10% Pd/C (10 wt%).
    
  • Solvent: Methanol (MeOH).[3][6]

  • Procedure:

    • Dissolve the nitro intermediate in MeOH.

    • Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).

    • Purge system with

      
       and stir at Room Temperature (RT) for 2-4 hours.
      
    • Monitoring: Monitor by TLC or LC-MS for disappearance of the nitro peak.

    • Isolation: Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain the amine as an oil.

    • Salt Formation (Optional): Treat with 4M HCl in dioxane to precipitate the stable dihydrochloride salt (CAS 1390654-83-7).

Applications in Drug Discovery

This compound is a privileged scaffold in kinase inhibitor design. The pyrazole ring serves as a bioisostere for phenyl or pyridine rings, often improving solubility and metabolic stability.

Kinase Targeting Logic
  • CDK2 Inhibitors: The 4-amino group forms critical hydrogen bonds with the hinge region of Cyclin-Dependent Kinase 2 (CDK2). The propyl group occupies the hydrophobic pocket, improving potency compared to methyl analogs [1].

  • JAK/TYK2 Inhibitors: Used as a linker to connect the hinge-binding motif to the solvent-exposed tail, modulating selectivity profiles [2].

Structural Isomerism Alert

Researchers must distinguish between the 4-amine and 5-amine isomers.

  • 4-Amine (This Compound): Linear geometry; amino group is para to the C-H bond between nitrogens. Used for linear extension in active sites.

  • 5-Amine: Bent geometry; amino group is adjacent to the alkylated nitrogen. Often leads to steric clashes in specific kinase pockets.

DrugDesign cluster_Applications Therapeutic Applications Scaffold This compound Mechanism Mechanism of Action: ATP-Competitive Binding Scaffold->Mechanism App1 CDK2 Inhibitors (Cancer) App2 JAK2/TYK2 Inhibitors (Autoimmune) App3 Pim Kinase Inhibitors (Oncology) Mechanism->App1 Mechanism->App2 Mechanism->App3

Figure 3: Therapeutic mapping of the scaffold in oncology and immunology.

Handling and Safety Data

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: The free base is sensitive to oxidation (air-sensitive). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The hydrochloride salt is stable at room temperature but is hygroscopic; store in a desiccator.

  • Stability: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. PubMed. Available at: [Link]

  • Inhibitors of JAK2 (Patent WO2024137548A2).Google Patents.
  • Regioselective Synthesis of Aminopyrazoles. Journal of Organic Chemistry. Available at: [Link]

  • PubChem Compound Summary: 1H-pyrazol-4-amine. National Library of Medicine. Available at: [Link]

Sources

Pharmacophore modeling of 1-propyl-1H-pyrazol-4-amine based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pharmacophore Modeling of 1-Propyl-1H-Pyrazol-4-Amine Based Inhibitors

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and presence in numerous approved drugs.[1][2] This guide provides an in-depth exploration of pharmacophore modeling as a pivotal computational strategy for designing and discovering novel inhibitors based on the this compound core. We will dissect the underlying principles, from the rationale behind choosing this specific scaffold to the rigorous, step-by-step execution and validation of both ligand- and structure-based pharmacophore models. This document is intended for researchers, medicinal chemists, and computational scientists engaged in modern drug discovery, offering field-proven insights to bridge theoretical modeling with practical application.

The Rationale: Why this compound?

The pyrazole ring system is a five-membered heterocycle that has garnered immense interest in drug discovery for its unique combination of physicochemical properties.[3] Its aromatic character, coupled with the presence of two nitrogen atoms, allows it to act as both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N).[2] This dual capacity is critical for establishing key interactions within the active sites of biological targets, particularly protein kinases.

Kinases, which regulate cellular processes by phosphorylating proteins, are a major class of drug targets, especially in oncology.[1] Many kinase inhibitors are designed to be ATP-competitive, meaning they occupy the same binding pocket as adenosine triphosphate (ATP). The pyrazole scaffold is an excellent bioisostere for the adenine core of ATP, allowing it to form similar hydrogen bonding patterns with the "hinge region" of the kinase active site, a critical interaction for potent inhibition.[4][5]

The this compound scaffold offers specific advantages:

  • N1-Propyl Group: The propyl substitution at the N1 position can be strategically utilized to probe deeper into hydrophobic pockets within the ATP binding site, potentially enhancing both potency and selectivity.

  • C4-Amine Group: The amine at the C4 position serves as a crucial vector for synthetic elaboration. It provides a reactive handle to introduce a wide variety of substituents that can engage with different regions of the target protein, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[6]

Core Concepts in Pharmacophore Modeling

The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[7] In essence, a pharmacophore model is a 3D abstract representation of the key molecular features responsible for a drug's activity, rather than its specific chemical structure.

These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic (AR) rings

  • Positive/Negative Ionizable (PI/NI) centers

There are two primary methodologies for generating a pharmacophore model, the choice of which is dictated by the available structural data.[7]

  • Ligand-Based Modeling: This approach is employed when the 3D structure of the target protein is unknown or unreliable.[8][9] The model is generated by analyzing a set of known active ligands, superimposing their 3D conformations, and identifying the common chemical features that are essential for their biological activity.[8]

  • Structure-Based Modeling: When a high-resolution 3D structure of the target protein (typically from X-ray crystallography or Cryo-EM) is available, this method is preferred.[10] The model is derived directly from the key interaction points between the protein and a bound ligand within the active site, providing a more direct and often more accurate representation of the required features for binding.[7][10]

Experimental Workflow: Generating a Validated Pharmacophore Model

A robust pharmacophore modeling workflow is a multi-stage process that requires careful execution and rigorous validation to be trustworthy. The process ensures that the final model is not only descriptive of known inhibitors but also predictive for the discovery of new ones.

Phase 1: Dataset Preparation

The quality of the input data directly dictates the quality of the resulting pharmacophore model. This is the most critical, causality-defining step.

For Ligand-Based Modeling:

  • Assemble a Training Set: Curate a set of molecules with known biological activity against the target of interest. This set should include structurally diverse compounds and span a wide range of potencies (e.g., from low nanomolar to micromolar).

  • Define Actives and Inactives: Partition the training set. "Actives" are typically the most potent compounds (e.g., IC₅₀ < 100 nM). "Inactives" are compounds with significantly lower or no activity. The inclusion of inactives helps refine the model by defining features that should not be present.

  • Generate 3D Conformations: For each molecule, generate a diverse and energetically plausible ensemble of 3D conformations, as ligand flexibility is a key challenge in this approach.[8]

For Structure-Based Modeling:

  • Obtain and Prepare the Protein Structure: Download the 3D structure of the target protein, preferably co-crystallized with a ligand, from a database like the Protein Data Bank (PDB).

  • Protein Preparation Protocol:

    • Remove all non-essential molecules (water, ions, co-solvents).

    • Add hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assign correct protonation states for amino acid residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.

    • Perform a restrained energy minimization to relieve any steric clashes introduced during preparation.[11]

  • Identify the Active Site: Define the binding pocket based on the location of the co-crystallized ligand or through pocket detection algorithms.[10]

Phase 2: Model Generation

With the prepared dataset, the pharmacophore model can be generated using specialized software (e.g., Discovery Studio, MOE, LigandScout, Pharmit).[7][12]

This protocol focuses on identifying common features among a set of active inhibitors.

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Validation & Selection cluster_3 Application A Curate Training Set (Actives & Inactives) B Generate 3D Conformations (Conformational Analysis) A->B Handle Ligand Flexibility C Align & Superimpose Active Ligands B->C D Identify Common Pharmacophoric Features C->D E Generate Hypotheses (Multiple Models) D->E F Validate Hypotheses (vs. Known Actives/Inactives) E->F G Select Best Predictive Model F->G H Final Pharmacophore Model G->H

Caption: Ligand-Based Pharmacophore Workflow.

Step-by-Step Methodology:

  • Feature Mapping: The software identifies potential pharmacophoric features for all conformations of each active ligand in the training set.

  • Molecular Alignment: The core of the process involves aligning the molecules in 3D space to maximize the overlap of their common features.[8]

  • Hypothesis Generation: The algorithm generates a series of pharmacophore hypotheses, each consisting of a unique combination of 3D-arranged features. These hypotheses are scored based on how well they map to the active molecules and exclude the inactive ones.

  • Clustering and Refinement: Similar hypotheses are clustered, and the highest-scoring, most representative model from each cluster is retained for validation.

This protocol leverages the known protein-ligand interactions.

G cluster_0 Data Preparation cluster_1 Model Building cluster_2 Application A Obtain Protein-Ligand Complex (e.g., from PDB) B Prepare Protein Structure (Add H, Assign Protonation) A->B C Identify Key Interaction Sites (H-bonds, Hydrophobic, etc.) B->C D Generate Features Based on Protein-Ligand Interactions C->D E Add Excluded Volumes (Based on Protein Shape) D->E F Final Pharmacophore Model E->F

Caption: Structure-Based Pharmacophore Workflow.

Step-by-Step Methodology:

  • Interaction Analysis: The software analyzes the prepared protein-ligand complex to identify all significant intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts, pi-pi stacking).

  • Feature Generation: For each key interaction, a corresponding pharmacophoric feature is generated and placed in the 3D space of the active site. For example, a hydrogen bond from a backbone NH group in the protein's hinge region to a nitrogen atom on the pyrazole ring would generate an HBA feature.

  • Excluded Volume Definition: The shape of the protein's active site is used to define "excluded volumes." These are regions of space that a potential ligand cannot occupy due to steric hindrance from the protein, which significantly refines the model's specificity.

  • Model Refinement: The generated features and excluded volumes are combined to create the final, structure-based pharmacophore model.

Phase 3: Rigorous Model Validation

A generated pharmacophore is merely a hypothesis until it is rigorously validated. The goal of validation is to prove that the model can reliably distinguish between active and inactive compounds and is thus suitable for predicting new hits.[7]

Self-Validating Protocol:

  • Prepare a Test Set: A crucial step for trustworthiness is to use a separate dataset that was not used in the model's creation. This test set should contain both known actives (different from the training set) and a larger number of presumed inactives or "decoys."

  • Screen the Test Set: Use the pharmacophore hypothesis to screen the test set, classifying each molecule as a "hit" (if it matches the pharmacophore) or a "non-hit."

  • Calculate Validation Metrics: Analyze the results to assess the model's predictive power.

Key Validation Metrics Summary

MetricDescriptionGood Model Indication
True Positives (TP) Number of active compounds correctly identified as hits.High
True Negatives (TN) Number of inactive compounds correctly identified as non-hits.High
False Positives (FP) Number of inactive compounds incorrectly identified as hits.Low
False Negatives (FN) Number of active compounds incorrectly identified as non-hits.Low
Sensitivity The ability to identify active compounds (TP / (TP + FN)).High (> 0.7)
Specificity The ability to reject inactive compounds (TN / (TN + FP)).High (> 0.7)
Enrichment Factor (EF) The ratio of active compounds found in a small fraction of the screened database compared to random selection.High (> 1.0)
Güner-Henry (GH) Score A comprehensive metric combining hit rates of actives, inactives, and enrichment (ranges from 0 to 1).High (> 0.7)
ROC Curve AUC The Area Under the Receiver Operating Characteristic curve plots the true positive rate against the false positive rate.Close to 1.0

A model that performs well across these metrics is considered validated and can be used for the next phase with a high degree of confidence.

Phase 4: Virtual Screening and Hit Identification

The validated pharmacophore model serves as a 3D search query to rapidly screen large virtual compound libraries (containing millions of molecules) for novel structures that match the essential features for bioactivity.[13]

G A Validated Pharmacophore Model C Virtual Screening (3D Search) A->C B Large Compound Database (e.g., ZINC, ChemDiv) B->C D Hit List Generation (Compounds matching the query) C->D E Filtering & Prioritization (ADMET, Docking Score) D->E Refinement F Selection of Candidates for Synthesis & Assay E->F G Lead Optimization F->G Experimental Validation

Caption: Pharmacophore-Based Drug Discovery Pipeline.

Screening Workflow:

  • Database Preparation: The chosen compound library is processed to generate 3D conformations for each entry.

  • Pharmacophore Matching: The screening software rapidly evaluates each conformation of every molecule in the database to see if it can spatially match the features of the pharmacophore query.

  • Hit List Generation: Molecules that successfully match the query are collected into a "hit list."

  • Post-Screening Filtering: The initial hit list is often large. It is further refined using other computational methods, such as molecular docking to predict binding poses and scoring, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property prediction to filter out compounds with poor drug-like characteristics.[13]

  • Candidate Selection: A final, manageable number of promising candidates are selected for chemical synthesis and subsequent biological testing, leading to the identification of novel lead compounds.

Conclusion

Pharmacophore modeling is a powerful, knowledge-driven computational tool that significantly accelerates the hit-to-lead discovery process. For inhibitors based on the this compound scaffold, this technique provides a rational framework to identify the crucial three-dimensional arrangement of chemical features required for potent and selective biological activity. By integrating either ligand-based knowledge or structure-based insights, researchers can move beyond simple 2D similarity and navigate the vastness of chemical space with a clear, validated 3D blueprint. The methodologies outlined in this guide, from rigorous dataset preparation to multi-faceted validation, provide a trustworthy pathway to translate a promising chemical scaffold into novel therapeutic candidates.

References

  • Vertex AI Search. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications.
  • Akhtar, M. J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Retrieved from [Link]

  • Cerchia, C., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. PubMed Central. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]

  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]

  • Aggarwal, N., & Kumar, R. (2014). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

  • Schrodinger. (2020). Demonstration-7 Pharmacophore model generation and screening. YouTube. Retrieved from [Link]

  • Gorgani, L., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

  • ClinicSearch. (n.d.). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. Retrieved from [Link]

  • Bioinformatics Insight. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Retrieved from [Link]

  • Alam, M. S., et al. (2023). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. Retrieved from [Link]

  • Rodrigues, F. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • Srichairatanakool, B., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. Retrieved from [Link]

  • SeeSAR. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. Retrieved from [Link]

  • Sun, M., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Propyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • ACS Omega. (n.d.). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Retrieved from [Link]

  • TeachOpenCADD. (n.d.). Ligand-based pharmacophores. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved from [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Omixium. (2025). Ligand-Based Pharmacophore Modeling using RDKit. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines Functionalized with 1-Propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of functionalized pyrazolo[1,5-a]pyrimidines, specifically focusing on the incorporation of 1-propyl-1H-pyrazol-4-amine .

Scientific Note on Chemical Topology: It is critical to distinguish between the core-forming reagents and functionalizing reagents. The pyrazolo[1,5-a]pyrimidine bicyclic core is synthesized via the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles. The This compound specified in your request possesses an amine at the 4-position, which is topologically incapable of forming the [1,5-a] bridgehead. Therefore, this protocol details the "Landing Pad" Strategy : synthesizing a reactive electrophilic core (5,7-dichloropyrazolo[1,5-a]pyrimidine) and using this compound as a nucleophile to install a bioactive side chain via regioselective nucleophilic aromatic substitution (


). This is a standard medicinal chemistry workflow for generating kinase inhibitors (e.g., CDK, PI3K inhibitors).

Abstract & Strategic Overview

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as a bioisostere for the purine ring of ATP in kinase inhibitors. This guide details the synthesis of a 7-substituted pyrazolo[1,5-a]pyrimidine library. The workflow utilizes a modular "Landing Pad" approach:

  • Core Construction: Cyclocondensation of a 3-aminopyrazole with a 1,3-dielectrophile.

  • Activation: Chlorination to generate the 5,7-dichloro intermediate.

  • Functionalization: Regioselective

    
     using This compound  to target the highly electrophilic C7 position.
    

Scientific Rationale & Mechanism (E-E-A-T)

The "Landing Pad" Strategy

Direct cyclization using 4-aminopyrazoles yields pyrazolo[4,3-d]pyrimidines or [3,4-b]pyridines, not the [1,5-a] system. To incorporate the 4-aminopyrazole moiety into a [1,5-a] scaffold, we must first build the core using a 3-aminopyrazole and then attach the 4-aminopyrazole as a substituent.

Regioselectivity of

The 5,7-dichloropyrazolo[1,5-a]pyrimidine scaffold presents two electrophilic sites: C5 and C7.

  • C7 Position: This carbon is electronically coupled to the bridgehead nitrogen (N4), making it significantly more electron-deficient and reactive toward nucleophiles.

  • C5 Position: Less reactive, typically requiring higher temperatures or catalysis to substitute.

  • Outcome: Under controlled conditions (room temperature to mild heat), This compound will selectively displace the chloride at C7, yielding the 7-amino-5-chloro derivative. This leaves the C5 chloride available for a subsequent substitution (e.g., with a second amine or Suzuki coupling), enabling the creation of complex dual-inhibitors.

Experimental Workflows

Phase 1: Synthesis of the "Landing Pad" (Core Scaffold)

Target: 5,7-Dichloropyrazolo[1,5-a]pyrimidine Precursor: 1H-pyrazol-3-amine (or substituted variant)

Step 1.1: Cyclocondensation
  • Reagents: Charge a round-bottom flask with 1H-pyrazol-3-amine (1.0 equiv) and diethyl malonate (1.2 equiv).

  • Solvent/Base: Add sodium ethoxide (NaOEt) in absolute ethanol (1.0 M solution, 2.5 equiv).

  • Reaction: Reflux at 80°C for 6–8 hours. The reaction precipitates the sodium salt of the product.

  • Workup: Cool to RT. Filter the solid. Dissolve in minimal water and acidify with HCl to pH 2–3 to precipitate the pyrazolo[1,5-a]pyrimidine-5,7-diol .

  • Yield Expectation: 75–85%.

Step 1.2: Chlorination (Activation)
  • Reagents: Suspend the 5,7-diol (from Step 1.1) in phosphorus oxychloride (

    
    , 10 equiv).
    
  • Catalyst: Add N,N-dimethylaniline (1.0 equiv) or a catalytic amount of DMF.

  • Reaction: Reflux (105°C) for 4–6 hours until the solution becomes clear.

  • Quench (Critical Safety): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM). Wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Product: 5,7-Dichloropyrazolo[1,5-a]pyrimidine . (Purify via flash chromatography if necessary, typically Hexane/EtOAc).

Phase 2: Functionalization with this compound

Target: 5-Chloro-N-(1-propyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Protocol
  • Setup: In a reaction vial, dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol) in Ethanol (EtOH) or n-Butanol (5 mL).

  • Nucleophile: Add This compound (1.1 equiv, 1.1 mmol).

  • Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Conditions:

    • Method A (Thermal): Heat at 60–80°C for 2–4 hours.

    • Method B (Microwave - Recommended): Heat at 100°C for 20 minutes.

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. The starting material (dichloro) should disappear, replaced by a mono-substituted product peak.

  • Workup: Concentrate the solvent. Triturate the residue with cold ether or water to precipitate the product.

  • Purification: Recrystallize from EtOH or purify via silica gel chromatography (DCM/MeOH gradient).

Data Presentation & Troubleshooting

Table 1: Optimization of Reaction Conditions
EntrySolventBaseTemp (°C)TimeYield (%)Regioselectivity (C7:C5)
1EtOH

25 (RT)12 h45%>99:1
2EtOHDIPEA80 (Reflux)3 h82%95:5
3n-BuOHDIPEA1101 h78%85:15
4EtOH DIPEA 100 (MW) 20 min 91% 98:2

Note: Higher temperatures (Entry 3) degrade regioselectivity, leading to some double substitution or C5 substitution.

Troubleshooting Guide
  • Low Yield: Ensure the this compound hydrochloride salt is fully neutralized by the base (use 3.0 equiv base if using HCl salt).

  • Poor Solubility: Switch solvent to DMF or NMP if the dichloro core is insoluble in alcohols.

  • Regioselectivity Loss: Lower the reaction temperature. C7 substitution is kinetically favored; C5 requires higher activation energy.

Visualized Pathway (Graphviz)

The following diagram illustrates the convergent synthesis, highlighting the distinct origin of the core versus the substituent.

G cluster_legend Reaction Phase Start1 3-Aminopyrazole (Core Precursor) Inter1 Pyrazolo[1,5-a]pyrimidine- 5,7-diol Start1->Inter1 Cyclocondensation (NaOEt, Reflux) Start2 Diethyl Malonate Start2->Inter1 Inter2 5,7-Dichloro Scaffold (The 'Landing Pad') Inter1->Inter2 Chlorination (POCl3, 105°C) Final 7-(Pyrazol-4-ylamino)- pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Motif) Inter2->Final SNAr (Regioselective) EtOH, DIPEA, 80°C Reagent This compound (Nucleophile) Reagent->Final Phase1 Phase 1: Core Synthesis Phase2 Phase 2: Functionalization

Caption: Synthesis pathway showing the construction of the electrophilic core followed by the nucleophilic insertion of this compound.

References

  • Vertex AI Search. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. National Institutes of Health. 1

  • BenchChem. (2025). Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem Application Notes. 2

  • MDPI. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. 3

  • Sigma-Aldrich. (n.d.). This compound hydrochloride Product Specification. Merck KGaA. Link

  • Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. 4

Sources

Application Note: Microwave-Assisted Synthesis Involving 1-Propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Executive Summary

The pyrazole scaffold, particularly 1-substituted-1H-pyrazol-4-amine , represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. The specific derivative 1-propyl-1H-pyrazol-4-amine offers a unique lipophilic profile suitable for probing hydrophobic pockets in ATP-binding sites.

Traditional thermal synthesis of these derivatives often suffers from long reaction times, incomplete conversions, and difficult purification due to the oxidative instability of electron-rich amino-pyrazoles. Microwave-assisted organic synthesis (MAOS) addresses these challenges by providing rapid, uniform heating via dipolar polarization and ionic conduction. This enables high-yielding Nucleophilic Aromatic Substitutions (


) and amide couplings—key reactions in fragment-based drug discovery (FBDD)—in minutes rather than hours.
Key Benefits of Microwave Protocols[1][2]
  • Kinetic Acceleration: Reaction times reduced from 12–24 hours (thermal) to 10–30 minutes.

  • Enhanced Purity: Minimized thermal degradation of the sensitive 4-amino moiety.

  • Solvent Versatility: Ability to use polar, microwave-absorbing solvents (EtOH, water, DMF) effectively.

Chemical Profile & Precursor Synthesis[3][4][5]

Before utilizing this compound in complex couplings, it is often synthesized freshly to ensure integrity.

PropertySpecification
Compound Name This compound
Molecular Formula

Molecular Weight 125.17 g/mol
Appearance Pale yellow to brown oil/solid (oxidizes rapidly in air)
Solubility Soluble in MeOH, EtOH, DMSO, DMF; Modest solubility in water
Storage Store under Argon/Nitrogen at -20°C; Hygroscopic
Workflow Diagram: Synthesis & Application

The following diagram illustrates the streamlined microwave workflow from the nitro-precursor to the final drug scaffold.

G Nitro 4-Nitropyrazole Alkylation MW Alkylation (Propyl Iodide, Cs2CO3) Nitro->Alkylation PropylNitro 1-Propyl-4-nitropyrazole Alkylation->PropylNitro Reduction MW Reduction (Fe/NH4Cl or H2/Pd) PropylNitro->Reduction Amine This compound (Target Nucleophile) Reduction->Amine Coupling MW SNAr / Amidation (Drug Scaffold Synthesis) Amine->Coupling Final Kinase Inhibitor Analog Coupling->Final

Caption: Figure 1.[1][2] Integrated microwave workflow for generating and utilizing this compound.

Experimental Protocols

Protocol A: Synthesis of Precursor (If not commercially sourced)

Objective: Rapid alkylation of 4-nitropyrazole followed by reduction.

  • Alkylation (Step 1):

    • Vessel: 10 mL Microwave vial with magnetic stir bar.

    • Reagents: 4-Nitropyrazole (1.0 eq), 1-Iodopropane (1.2 eq),

      
       (1.5 eq).
      
    • Solvent: DMF (3 mL per mmol).

    • MW Parameters: 100°C, High Absorption, 10 minutes.

    • Workup: Dilute with water, extract with EtOAc. Yields typically >90%.

  • Reduction (Step 2):

    • Reagents: 1-Propyl-4-nitropyrazole (from Step 1), Iron powder (5.0 eq),

      
       (5.0 eq).
      
    • Solvent: EtOH:

      
       (3:1).
      
    • MW Parameters: 80°C, 15 minutes.

    • Note: Filter hot through Celite to remove iron residues immediately.

Protocol B: Coupling (Kinase Inhibitor Synthesis)

Context: This is the primary application for this amine. It is used to displace halides on pyrimidine or pyridine scaffolds (e.g., 2,4-dichloropyrimidine) to create CDK or JAK inhibitor analogs.

Reagents:

  • Nucleophile: this compound (1.0 eq)

  • Electrophile: 2,4-Dichloropyrimidine (1.0 eq) (or similar heteroaryl halide)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)

    • Why Alcohol? Alcohols are excellent microwave absorbers (

      
       high) and facilitate proton transfer in 
      
      
      
      mechanisms.

Step-by-Step Methodology:

  • Preparation: In a 5 mL microwave process vial, dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in EtOH (3 mL).

  • Addition: Add this compound (125 mg, 1.0 mmol) followed by DIPEA (348 µL, 2.0 mmol).

  • Sealing: Crimp the vial with a PTFE-lined silicone cap.

  • Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temperature: 120°C.

    • Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Monitoring: Analyze by LC-MS. The 4-amino group typically displaces the C-4 chloride (more electrophilic position) preferentially.

  • Workup: Concentrate the solvent in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Data Summary: Thermal vs. Microwave

ParameterThermal (Reflux)Microwave (120°C)
Time 12 Hours15 Minutes
Yield 65-70%85-92%
Impurity Profile Significant oxidation byproductsClean crude; minimal oxidation
Protocol C: Amide Coupling (Direct Acylation)

Context: Attaching the pyrazole amine to a carboxylic acid core.

  • Activation: Mix Carboxylic Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF. Stir at RT for 5 mins.

  • Addition: Add this compound (1.1 eq).

  • MW Irradiation: Heat to 60°C for 10 minutes .

    • Note: High temps (>100°C) with HATU can cause racemization or byproduct formation; mild MW heating accelerates the kinetics without degradation.

Mechanistic Insight & Troubleshooting

Why Microwave?

The reaction of this compound involves the lone pair on the exocyclic amine. However, the pyrazole ring is electron-rich, which can reduce the nucleophilicity of the amine compared to a standard aniline.

  • Dielectric Heating: Ethanol (Protocol B) couples efficiently with the microwave field. The rapid superheating creates localized "hot spots" at the molecular level, increasing the effective collision frequency between the amine and the electrophile.

  • Pressure Effect: Performing the reaction in a sealed vessel allows the solvent to exceed its boiling point (EtOH bp 78°C

    
     reaction at 120°C), significantly increasing the rate constant (
    
    
    
    ) according to the Arrhenius equation.
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Deactivation of amine (oxidation)Use fresh amine or store under Ar. Increase MW temp to 140°C.
Regioisomer Mix Competition from Ring NitrogensUse a non-nucleophilic base (DIPEA). Ensure the "1-propyl" group is stable (it blocks the N1 site).
Vessel Failure Excessive PressureDo not fill vial >75%. Use EtOH instead of MeCN (lower vapor pressure expansion).

References

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, 2019.[3] Link

    • Relevance: Establishes baseline microwave protocols for aminopyrazoles.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Journal of Medicinal Chemistry (via NIH), 2023. Link

    • Relevance: Validates the coupling of pyrazol-4-amines to pyrimidines for kinase inhibitor synthesis.
  • Microwave-Assisted Synthesis of Pyrazoles - A Review. European Journal of Life Sciences, 2025. Link

    • Relevance: Comprehensive review of microwave effects on pyrazole chemistry.
  • This compound Product Data. Sigma-Aldrich / Merck. Link

    • Relevance: Commercial availability and physical property verific

Sources

Introduction: The Strategic Importance of 1-propyl-1H-pyrazol-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalyst Selection for C-N and C-C Coupling Reactions with 1-propyl-1H-pyrazol-4-amine

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1][2] Specifically, 4-aminopyrazoles are crucial building blocks for creating compounds that target key biological pathways.[3] The functionalization of the 4-amino position on the pyrazole ring, particularly on substrates like this compound, through robust C-N and C-C bond-forming reactions is a critical step in the synthesis of novel drug candidates.[1]

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools for this purpose.[4][5] However, the successful execution of these reactions with electron-rich heterocyclic amines like this compound is not trivial. The pyrazole nitrogen atoms can act as catalyst poisons, and the electron-rich nature of the amine can complicate the desired catalytic cycle.[6][7] This guide provides a comprehensive overview of catalyst selection principles, detailed screening workflows, and field-proven protocols to empower researchers in navigating the complexities of these powerful transformations.

Pillar 1: Understanding the Catalytic System for Pyrazole Amine Coupling

A successful cross-coupling reaction is a carefully orchestrated interplay of four key components: the palladium precursor, the ligand, the base, and the solvent.[8] Understanding the role of each is paramount to rational catalyst selection and optimization.

  • Palladium Precursor: The journey to the active Pd(0) catalyst often begins with a stable Pd(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃.[5] These are reduced in situ to the active Pd(0) species that enters the catalytic cycle. More advanced, pre-formed precatalysts (e.g., G2 or G3 XPhos Pd precatalysts) offer improved stability and reliability by ensuring efficient generation of the active catalyst.[9]

  • The Ligand (The Heart of the Catalyst): The ligand is arguably the most critical component, dictating the catalyst's reactivity, stability, and substrate scope.[4][8] For coupling reactions involving electron-rich heterocyclic amines, ligands must possess two key features:

    • Steric Bulk: Bulky ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, tBuDavePhos), accelerate the reductive elimination step—the final, product-forming step of the catalytic cycle.[3][8] This is often the rate-limiting step and is crucial for preventing catalyst decomposition.

    • Electron-Donating Ability: Electron-rich ligands increase electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.[8]

  • The Base: The base plays multiple roles. In Buchwald-Hartwig amination, it is required to deprotonate the amine, forming the active nucleophile.[8] In both Suzuki and Buchwald-Hartwig reactions, it facilitates the regeneration of the Pd(0) catalyst. The choice of base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu) is critical and depends on the pKa of the amine and the tolerance of the substrates to basic conditions.

  • The Solvent: The solvent must solubilize all reaction components and is often chosen based on its boiling point to achieve the necessary reaction temperature. Common choices include toluene, dioxane, and THF.

Pillar 2: Key Coupling Methodologies & Recommended Catalysts

A. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for coupling an amine with an aryl or heteroaryl halide.[10][11] When using this compound as the nucleophile, the primary challenge is overcoming the potential for catalyst inhibition by the pyrazole ring nitrogens.

Causality of Catalyst Choice: Catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands are the most effective.[12] These ligands create a sterically hindered coordination sphere around the palladium atom, which favors the desired C-N reductive elimination over side reactions. For challenging couplings involving five-membered heterocycles, ligands like AdBrettPhos have been shown to be particularly effective.[12]

Buchwald-Hartwig Amination Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_coord [L-Pd(II)(Ar)(X)(HNR'R'')] complex oa_complex->amine_coord Amine Coordination (+ HNR'R'') amide_complex L-Pd(II)(Ar)(NR'R'') amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product amine_coord->amide_complex Deprotonation (- HX • Base) Suzuki-Miyaura Coupling Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ oa_complex L₂-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex L₂-Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation (- B(OH)₃X⁻) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product boronate_complex [Ar'B(OH)₃]⁻ boronate_complex->oa_complex boronic_acid Ar'B(OH)₂ boronic_acid->boronate_complex Base (e.g., OH⁻)

Caption: Catalytic cycle for the Suzuki-Miyaura C-C coupling reaction.

Coupling Partner ClassRecommended Ligand/CatalystPalladium SourceRecommended BaseSolventTypical Temp. (°C)
Arylboronic acids (electron-neutral)XPhos or SPhosXPhos Pd G2 [9]K₃PO₄Dioxane/H₂O80-100
Heteroarylboronic acidsSPhosPd(OAc)₂K₃PO₄Toluene/H₂O100
Sterically Hindered Boronic AcidsPEPPSI-IPr [13](Pre-formed catalyst)K₂CO₃Dioxane60-80
Alkylboronic acids / trifluoroboratesBuchwald LigandsPd₂(dba)₃Cs₂CO₃THF/H₂O65

Table 2: Recommended starting conditions for Suzuki-Miyaura coupling with a 4-halo-1-propyl-1H-pyrazole substrate.

Pillar 3: A Practical Workflow for Catalyst Screening & Optimization

Intelligent screening is the most efficient path to a high-yielding, robust reaction. [14]A systematic approach saves time and resources. High-throughput experimentation can dramatically accelerate this process. [15]

Catalyst Screening Workflow Catalyst Screening and Optimization Workflow start Define Coupling Partners (Pyrazole Amine + Aryl Halide) screen_ligands Primary Screen: Ligands (e.g., XPhos, SPhos, RuPhos, AdBrettPhos) Fixed Pd Source, Base, Solvent, Temp. start->screen_ligands eval1 Evaluate Yields (LC-MS / GC-MS) screen_ligands->eval1 screen_bases Secondary Screen: Bases (K₃PO₄, Cs₂CO₃, NaO-t-Bu) with Best Ligand eval1->screen_bases >10% Yield no_product Troubleshoot: - Check starting materials - Different Pd Source? - Different Solvent? eval1->no_product <10% Yield eval2 Evaluate Yields screen_bases->eval2 optimize_temp Tertiary Screen: Temperature & Concentration (e.g., 80°C, 100°C, 120°C) eval2->optimize_temp Improvement eval2->optimize_temp No Change (Keep best base) eval3 Evaluate Yields & Purity optimize_temp->eval3 finish Optimized Protocol eval3->finish

Caption: A logical workflow for systematic catalyst screening and optimization.

Experimental Protocols

Safety Precaution: Palladium-catalyzed cross-coupling reactions should always be performed in a well-ventilated fume hood. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of an aryl bromide with this compound.

  • Reaction Setup:

    • To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %), the ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol %), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv).

    • Seal the vessel with a septum or cap.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [14]

  • Reagent Addition:

    • Add this compound (1.2 mmol, 1.2 equiv) as a solid or solution in the reaction solvent.

    • Add the anhydrous solvent (e.g., Toluene, 3-5 mL) via syringe.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the specified time (typically 4-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC, LC-MS, or GC-MS. [14] * Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of a 4-bromo-1-propyl-1H-pyrazole with an arylboronic acid.

  • Reaction Setup:

    • To an oven-dried reaction vial, add 4-bromo-1-propyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %), the ligand (e.g., SPhos, 0.04 mmol, 4 mol %), and the base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

    • Seal the vessel and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition:

    • Add the solvent system (e.g., Dioxane and water in a 4:1 ratio, 5 mL total) via syringe. The solution should be sparged with inert gas for 10-15 minutes before addition to remove dissolved oxygen.

  • Reaction Execution:

    • Place the sealed vessel in a preheated heating block at the target temperature (e.g., 90 °C).

    • Stir vigorously for 2-18 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the aqueous and organic layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The strategic functionalization of this compound via palladium-catalyzed cross-coupling is a powerful approach for the synthesis of novel chemical entities in drug discovery. Success hinges on the rational selection of a catalyst system tailored to the specific electronic and steric properties of the pyrazole substrate. The use of bulky, electron-rich phosphine ligands is a validated and highly effective strategy. By employing a systematic screening workflow and adhering to robust experimental protocols, researchers can reliably and efficiently synthesize a diverse array of functionalized pyrazole derivatives, accelerating the pace of innovation in medicinal chemistry.

References

  • MDPI. (2022-12-27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • ACS Publications. (2022-07-10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

  • PubMed Central. (2020-10-12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available from: [Link]

  • YouTube. (2025-02-13). Catalexis Catalyst Screening Platform for Catalyst Optimization. Available from: [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]

  • University of Windsor. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available from: [Link]

  • ACS Publications. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • NIH. (2023-06-20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

  • ResearchGate. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available from: [Link]

  • DSpace@MIT. (2012). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available from: [Link]

  • PMC. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ACS Publications. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. Available from: [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Available from: [Link]

  • RSC Publishing. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. (2022). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available from: [Link]

  • MDPI. (2023-09-05). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • RSC Publishing. (2025-01-22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]

  • PMC. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

  • ACS Publications. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. (2024-08-13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2020). Mechanistic investigation of palladium-catalysed oxidative amination.... Available from: [Link]

  • PMC - NIH. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • ResearchGate. Screening of catalysts for cross coupling reaction. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. Available from: [Link]

  • ResearchGate. (2019). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Available from: [Link]

  • Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination. Available from: [Link]

  • PMC - NIH. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link]

  • NIH. (2014-01-13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

  • ResearchGate. (2022-01-07). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches.... Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cyclization Failures Involving 1-Propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common cyclization failures encountered when using 1-propyl-1H-pyrazol-4-amine as a key building block for fused heterocyclic systems. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate these synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My Gould-Jacobs reaction with this compound to form a pyrazolo[3,4-b]pyridin-4-one derivative is failing or giving very low yields. What are the common causes?

A1: The Gould-Jacobs reaction is a powerful tool, but its success with heterocyclic amines like this compound hinges on careful control of a multi-step process. Failures often arise from issues in one of the following stages: initial condensation, thermal cyclization, or subsequent hydrolysis and decarboxylation.[1][2]

Common Failure Points & Troubleshooting Steps:

  • Incomplete Initial Condensation: The first step is the reaction of your aminopyrazole with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilinomethylenemalonate intermediate.[2]

    • Purity of Starting Materials: Ensure your this compound and DEEM are of high purity. Impurities can inhibit the reaction. Consider recrystallization or column chromatography of the aminopyrazole if its purity is questionable.

    • Reaction Temperature: While this initial condensation can often be performed at moderate temperatures, gentle heating may be required to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the starting amine.

  • Failure of Thermal Cyclization: This is the most common and critical failure point. The high temperatures required for the intramolecular cyclization can lead to decomposition.[3]

    • Insufficient Temperature: The cyclization requires significant thermal energy, often in the range of 250 °C.[3] Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is reaching and maintaining the target temperature.

    • Product Degradation: Conversely, prolonged heating at very high temperatures can lead to decomposition of the desired product. It is a delicate balance. A thorough time-temperature examination is crucial to optimize the yield.[3]

    • Alternative Cyclization Conditions: Consider microwave-assisted synthesis, which can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[4] Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is another alternative that can promote cyclization under milder conditions than traditional thermal methods.

  • Issues with Saponification and Decarboxylation: If the cyclized intermediate is formed but the final product is not obtained, the issue may lie in the final steps.

    • Incomplete Hydrolysis: Ensure complete saponification of the ester to the carboxylic acid by using a sufficient excess of base (e.g., NaOH) and adequate reflux time. Monitor by TLC or LC-MS.

    • Decarboxylation Failure: Decarboxylation also requires high temperatures. If the carboxylic acid intermediate is isolated, ensure it is heated sufficiently above its melting point to drive off CO₂.

Troubleshooting Guide for Specific Cyclization Reactions

Issue 1: Low Yield and Side Product Formation in Pyrazolo[3,4-b]pyridine Synthesis via Friedländer-type Annulation

The Friedländer synthesis, which involves the condensation of a 2-amino-aldehyde or -ketone with a compound containing a reactive α-methylene group, is a common strategy for constructing quinoline and related heterocyclic systems.[5] When adapting this to this compound, you are reacting it with a 1,3-dicarbonyl compound.

Question: I am attempting a Friedländer-type synthesis of a pyrazolo[3,4-b]pyridine derivative from this compound and an unsymmetrical β-diketone, but I'm getting a mixture of products and a low yield of the desired regioisomer. What's going wrong?

Answer: This is a classic challenge in Friedländer-type syntheses with unsymmetrical ketones. The regioselectivity of the cyclization is a primary concern, and side reactions can further reduce your yield.

Causality and Troubleshooting:

  • Regioselectivity Issues: With an unsymmetrical β-diketone, two different enolates can form, leading to two possible regioisomers of the final pyrazolo[3,4-b]pyridine.

    • Steric Hindrance: The N-propyl group on your pyrazole can exert steric influence, potentially favoring the reaction at the less hindered carbonyl group of the diketone. However, this is not always a controlling factor.

    • Electronic Effects: The electronic nature of the substituents on the β-diketone will also play a crucial role. The more electrophilic carbonyl carbon is more likely to be attacked by the amine.

    • Catalyst Choice: The choice of catalyst (acid or base) can influence which initial condensation pathway is favored. Lewis acids like ZnCl₂, Sc(OTf)₃, or In(OTf)₃ can alter the regioselectivity compared to Brønsted acids.[6] A catalyst screen is highly recommended.

  • Low Yield and Side Reactions:

    • Self-Condensation of the Ketone: Under the reaction conditions, the β-diketone can undergo self-condensation, consuming your starting material and complicating purification.

    • Incomplete Cyclization: The intermediate Schiff base or enamine may not cyclize efficiently. This can be due to insufficient heating or an inappropriate catalyst.

    • Decomposition: As with the Gould-Jacobs reaction, high temperatures can lead to the decomposition of starting materials and products.

Troubleshooting Workflow:

G start Low Yield / Mixture of Regioisomers purity Verify Purity of This compound and β-diketone start->purity catalyst Screen Catalysts (e.g., p-TsOH, ZnCl₂, In(OTf)₃) purity->catalyst temp Optimize Reaction Temperature and Time catalyst->temp ketone_add Slow Addition of β-diketone temp->ketone_add analysis Analyze Crude Product by ¹H NMR and LC-MS to Identify Regioisomers ketone_add->analysis purification Optimize Purification (Column Chromatography, Recrystallization) analysis->purification

Caption: Troubleshooting workflow for Friedländer-type synthesis.

Experimental Protocol: Catalyst Screening for Friedländer Annulation

  • Setup: In parallel reaction vials, place this compound (1 mmol) and your chosen solvent (e.g., ethanol, toluene, or a high-boiling point solvent like diphenyl ether).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% p-TsOH, 10 mol% ZnCl₂, 10 mol% In(OTf)₃).

  • Reagent Addition: Add the unsymmetrical β-diketone (1.1 mmol) to each vial. For improved regioselectivity, consider adding the ketone slowly over a period of 30-60 minutes.

  • Reaction: Heat the reactions to a predetermined temperature (e.g., reflux) and monitor the progress by TLC.

  • Analysis: After a set time (e.g., 12 hours), cool the reactions, and take a small aliquot from each for LC-MS analysis to determine the ratio of regioisomers and the extent of side product formation.

  • Optimization: Based on the results, scale up the condition that provides the best yield and regioselectivity.

Issue 2: Complete Failure of Combes-type Cyclization to Pyrazoloquinolines

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[7] For this compound, this should yield a pyrazolo[3,4-b]quinoline derivative.

Question: I'm trying to synthesize a 2,4-dimethylpyrazolo[3,4-b]quinoline from this compound and acetylacetone using sulfuric acid as a catalyst, but I'm only recovering starting materials or a complex tar. What is preventing the reaction?

Answer: The Combes synthesis is highly dependent on strong acid catalysis to promote the cyclization of the intermediate enamine.[8] However, the basic nitrogens of the pyrazole ring can complicate this process, and strongly electron-withdrawing groups can inhibit the reaction.

Causality and Troubleshooting:

  • Protonation of the Pyrazole Ring: The N2 nitrogen of the pyrazole ring is basic and will be protonated by the strong acid catalyst. This deactivates the ring system, making the subsequent electrophilic aromatic substitution (the cyclization step) very difficult. The exocyclic amine at the 4-position is also basic and will be protonated.

  • Steric Hindrance from the N-Propyl Group: The propyl group at the N1 position can sterically hinder the approach of the acetylacetone and the subsequent cyclization onto the C5 position of the pyrazole ring.

  • Unfavorable Reaction Conditions: Strong sulfuric acid and high temperatures can lead to the sulfonation or decomposition of the pyrazole ring, resulting in tar formation.[8]

Alternative Strategies and Protocols:

  • Use a Milder Lewis Acid Catalyst: Instead of a strong Brønsted acid like H₂SO₄, try a Lewis acid such as ZnCl₂ or polyphosphoric acid (PPA). These can still activate the diketone for the initial condensation but may be less likely to fully deactivate the pyrazole ring.

  • Two-Step Procedure:

    • First, form the enamine intermediate under milder conditions. Reflux this compound and acetylacetone in a solvent like ethanol with a catalytic amount of acetic acid.

    • Isolate the enamine intermediate.

    • Then, subject the isolated enamine to stronger cyclizing conditions (e.g., PPA at 100-120 °C) to promote the ring closure. This can help to avoid the decomposition of the starting amine under harsh conditions.

Data Summary: Common Conditions for Combes-type Reactions

CatalystSolventTemperature Range (°C)Common Issues
H₂SO₄ (conc.)Neat or H₂O100-150Ring deactivation, sulfonation, tar formation[8]
Polyphosphoric Acid (PPA)Neat100-160Viscous reaction mixture, difficult workup
ZnCl₂Neat or high-boiling solvent150-200Requires high temperatures
Acetic AcidAcetic AcidRefluxOften only forms the enamine intermediate

Visualizing Reaction Pathways: Gould-Jacobs Mechanism

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the key steps in the Gould-Jacobs reaction as applied to this compound.

GouldJacobs cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation A This compound + DEEM B Anilinomethylenemalonate Intermediate A->B - EtOH C 6e⁻ Electrocyclization (High Temp, >250 °C) B->C High Temperature D Pyrazolo[3,4-b]pyridin-4-one (Ester Intermediate) C->D - EtOH E Saponification (NaOH, H₂O) D->E Workup F Carboxylic Acid Intermediate E->F G Decarboxylation (Heat) F->G - CO₂ H Final Product: 1-Propyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one G->H

Caption: Key stages of the Gould-Jacobs reaction pathway.

References

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  • El-Moghazy, S. M.; El-Sayed, N. S.; Ahmed, N. M. Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. J. Heterocycl. Chem.2018 , 55, 1246-1256. [Link]

  • Kaswan, P.; Sharma, S.; Kumar, V.; Kumar, A.; Singh, I.; Kumar, D. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem.2018 , 14, 254-282. [Link]

  • Zaman, A.; Khan, M. A.; Malik, M. A.; Ashraf, M. M.; Pervaiz, M.; Parvez, A.; Mahmood, A. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian J. Chem.2015 , 27, 2823-2826. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Dousson, C. B.; Heron, N. M.; Hill, G. B.
  • Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis; Kalyani Publishers: New Delhi, 2006; pp 500-502. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Marco-Contelles, J.; Perez-Mayoral, E.; Samadi, A.; Carreiras, M. C.; Soriano, E. Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues. Tetrahedron2009 , 65, 849-856. [Link]

  • Pivina, T. S.; Zefirov, N. S. Thermal Decomposition of Nitropyrazoles. Propellants Explos. Pyrotech.2004 , 29, 23-31. [Link]

  • Dormer, P. G.; Eng, K. K.; Farr, R. N.; Humphrey, G. R.; McWilliams, J. C.; Reider, P. J.; Sager, J. W.; Volante, R. P. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. J. Org. Chem.2003 , 68, 467-477. [Link]

  • Shaffer, C. L.; Morton, M. D.; Hanzlik, R. P. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Org. Biomol. Chem.2004 , 2, 2041-2046. [Link]

  • Lavilla, R. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2095. [Link]

  • O'Callaghan, C. N.; McMurry, T. B. H. Regioselectivity of Friedländer Quinoline Syntheses. J. Chem. Res. (S)1995 , 214-215. [Link]

  • Lacerda, P. S. S.; da Silva, A. D.; Kaiser, M.; de Souza, M. C. B. V. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2019 , 24, 4573. [Link]

  • de Oliveira, C. S. A.; de Souza, R. O. M. A.; de Souza, M. C. B. V.; Vasconcelos, T. R. A. Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. J. Braz. Chem. Soc.2021 , 32, 1933-1942. [Link]

  • Wang, R.; Xu, H.; Liu, Y.; Cheng, G. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules2018 , 23, 3312. [Link]

  • Al-Issa, S. A. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Rev. Org. Chem.2021 , 18, 649-660. [Link]

  • Lacerda, P. S. S.; da Silva, A. D.; de Souza, M. C. B. V. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules2019 , 24, 4573. [Link]

  • Wang, F.; Du, H.; Chen, L.; He, P. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. J. Phys. Chem. A2021 , 125, 10303-10313. [Link]

  • Maccari, R.; Ottanà, R.; Curinga, C.; Vigorita, M. G.; Giglio, M.; G-Recupero, S.; I-Barreca, M. L.; Bruno, G.; De Luca, L. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega2021 , 6, 3249-3261. [Link]

  • Al-Awadi, N. A.; El-Dusouqui, O. M. E.; Mathew, T.; Ibrahim, M. R. Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ARKIVOC2003 , 2003, 157-165. [Link]

  • Zhang, C.; Shu, Y.; Huang, Y.; Li, H.; Shreeve, J. M. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules2018 , 23, 124. [Link]

  • Zhang, M.; Li, J.; Li, G.; Wang, H.; Yan, T. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27, 6363. [Link]

  • Bose, D. S.; Idrees, M.; Jakka, N. M.; Rao, J. V. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. J. Comb. Chem.2010 , 12, 100-110. [Link]

  • Kumar, V.; Kumar, A.; Singh, I.; Kumar, D. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein J. Org. Chem.2018 , 14, 254-282. [Link]

  • Rios-Lombardia, N.; Morán-Valdivieso, C.; Vidal, C.; Garcia-Alvarez, J.; Lavandera, I.; Gotor-Fernández, V. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chem. Commun.2017 , 53, 8531-8545. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignment of 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and predicted ¹H NMR chemical shift assignment for 1-propyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related compounds to provide a reliable prediction. We will dissect the expected spectrum, explaining the causal factors behind the chemical shifts and coupling patterns. Furthermore, this guide will compare the predicted spectrum of this compound with its close analogs, 1-methyl-1H-pyrazol-4-amine and 1-ethyl-1H-pyrazol-4-amine, to highlight the impact of the N-alkyl substituent on the ¹H NMR spectrum.

The Foundational Principles of Chemical Shift Assignment

The chemical shift (δ) of a proton in an NMR spectrum is a direct measure of its electronic environment. Electron-donating groups (EDGs) increase the electron density around a proton, "shielding" it from the external magnetic field and causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal to a higher chemical shift (downfield)[1].

In the case of this compound, we have two key substituents on the pyrazole ring: a propyl group at the N1 position and an amino group at the C4 position. The N-propyl group, being an alkyl group, is generally considered weakly electron-donating through an inductive effect. The amino group (-NH₂) is a strong electron-donating group through resonance, significantly influencing the electron distribution within the pyrazole ring.

Predicted ¹H NMR Chemical Shift Assignment for this compound

The structure and predicted proton assignments for this compound are shown below:

Figure 1. Molecular structure of this compound with proton labeling.

Based on the analysis of substituent effects and data from analogous compounds, the following ¹H NMR chemical shifts are predicted for this compound in a standard deuterated solvent like CDCl₃.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H (a) ~7.2 - 7.4Singlet (s)-This proton is at the C3 position of the pyrazole ring. The amino group at C4 is a strong electron-donating group, which will shield this proton, shifting it upfield compared to unsubstituted pyrazole (δ ≈ 7.74 ppm)[2].
H (b) ~7.0 - 7.2Singlet (s)-Similar to H(a), this proton at the C5 position is shielded by the C4-amino group. The N1-propyl group will have a minor electronic effect.
NH₂ (c) ~3.5 - 5.0Broad Singlet (br s)-The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water[3].
Hα (d) ~3.8 - 4.0Triplet (t)~7.0 - 7.5These are the methylene protons of the propyl group directly attached to the nitrogen atom of the pyrazole ring. The electronegative nitrogen deshields these protons, shifting them downfield. They will be split into a triplet by the adjacent methylene protons (Hβ).
Hβ (e) ~1.7 - 1.9Sextet or Multiplet (m)Jαβ ≈ 7.0 - 7.5, Jβγ ≈ 7.0 - 7.5These methylene protons are coupled to both the Hα and Hγ protons. The resulting multiplicity will be a sextet (or a more complex multiplet).
Hγ (f) ~0.9 - 1.0Triplet (t)~7.0 - 7.5These are the terminal methyl protons of the propyl group. They are in a typical alkyl region and will be split into a triplet by the adjacent methylene protons (Hβ).

Comparative Analysis: The Influence of the N-Alkyl Group

To understand the contribution of the N-propyl group to the ¹H NMR spectrum, it is instructive to compare the predicted spectrum of this compound with its lower alkyl homologs, 1-methyl-1H-pyrazol-4-amine and 1-ethyl-1H-pyrazol-4-amine.

CompoundAlkyl Group ProtonsPredicted Chemical Shifts (δ, ppm)Predicted Multiplicity & Coupling (J, Hz)
1-methyl-1H-pyrazol-4-amine -CH₃~3.6 - 3.8Singlet (s)
1-ethyl-1H-pyrazol-4-amine -CH₂CH₃-CH₂: ~3.9 - 4.1-CH₃: ~1.3 - 1.5Quartet (q), J ≈ 7.2Triplet (t), J ≈ 7.2
This compound -CH₂CH₂CH₃-CH₂ (α): ~3.8 - 4.0-CH₂ (β): ~1.7 - 1.9-CH₃ (γ): ~0.9 - 1.0Triplet (t), J ≈ 7.3Sextet (m), J ≈ 7.3Triplet (t), J ≈ 7.3

The chemical shifts of the pyrazole ring protons (H-3 and H-5) and the amino protons are expected to be very similar across these three compounds, as the electronic effect of the alkyl chain does not change significantly with length. The primary difference, and therefore the diagnostic feature, will be the signals corresponding to the N-alkyl group.

G cluster_0 1-methyl-1H-pyrazol-4-amine cluster_1 1-ethyl-1H-pyrazol-4-amine cluster_2 This compound a Singlet ~3.7 ppm b1 Quartet ~4.0 ppm b2 Triplet ~1.4 ppm c1 Triplet ~3.9 ppm c2 Sextet ~1.8 ppm c3 Triplet ~0.9 ppm

Figure 2. Comparison of expected ¹H NMR signals for N-alkyl groups.

Experimental Protocol for ¹H NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for the labile NH₂ protons. CDCl₃ is a good starting point for general organic molecules.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% (v/v). TMS provides a reference signal at 0 ppm.

  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • This protocol is designed for a standard 400 MHz NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
    • Number of Scans (NS): 16 to 64 scans should provide a good signal-to-noise ratio.
    • Receiver Gain (RG): Use an automated receiver gain setting.
    • Acquisition Time (AQ): ~2-4 seconds.
    • Relaxation Delay (D1): 1-2 seconds.
    • Spectral Width (SW): A spectral width of approximately 16 ppm (centered around 6 ppm) is appropriate for most organic molecules.
  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants of the signals.

    G A Sample Preparation (5-10 mg in 0.6 mL solvent + TMS) B Insert into Spectrometer A->B C Lock and Shim B->C D Set Acquisition Parameters (Pulse program, NS, RG, AQ, D1, SW) C->D E Acquire Data (FID) D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Referencing (TMS = 0 ppm) H->I J Integration and Peak Picking I->J K Spectral Analysis J->K

Sources

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-propyl-1H-pyrazol-4-amine. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind our experimental choices, comparing alternative approaches to arrive at a robust, reliable, and regulatory-compliant analytical method. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the integrity and trustworthiness of the generated data.[1][2][3][4]

The Analytical Challenge: Understanding this compound

This compound is a heterocyclic amine, a class of compounds frequently encountered in pharmaceutical development.[5] Its structure, featuring a basic amine group and a polar pyrazole ring, presents specific challenges for reversed-phase HPLC. The primary amine is susceptible to protonation, which can lead to poor peak shape (tailing) due to interactions with residual silanols on conventional silica-based columns. Furthermore, its polarity suggests that achieving adequate retention on standard non-polar stationary phases might be difficult.

The objective of a purity analysis is to quantify the main compound and to detect and quantify any impurities, including process-related impurities and degradation products. Therefore, the analytical method must be not only accurate and precise but also specific and stability-indicating.[3][6]

Strategic Method Development: A Comparative Approach

A successful validation is predicated on a well-developed method. We will compare key chromatographic parameters to select the optimal conditions for analyzing this compound. The goal is to achieve a symmetrical peak for the main analyte, baseline resolution from all potential impurities, and a reasonable run time.

Column Stationary Phase Comparison

The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[7][8] Given the polar and basic nature of our analyte, we compared three distinct reversed-phase column chemistries.

  • Alternative 1: Standard C18 (L1 USP Classification): A traditional choice, offering high hydrophobicity. However, for polar amines, it often suffers from secondary interactions with silica, causing peak tailing.

  • Alternative 2: Polar-Embedded C18 (e.g., Amide or Carbamate linkage): These columns have a polar group embedded near the base of the alkyl chain. This feature shields the analyte from interacting with acidic silanols, significantly improving peak shape for basic compounds without requiring high concentrations of mobile phase modifiers.

  • Alternative 3: Aqueous C18 (High-Density Bonding): These columns are designed to prevent phase collapse in highly aqueous mobile phases, which are often necessary to retain very polar compounds.

Experimental Comparison & Rationale: A solution of this compound was injected onto each column using a generic starting mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).

Column TypeObservationRationale for Selection/Rejection
Standard C18Poor retention, significant peak tailing (Tailing Factor > 2.0)Rejected. The strong secondary interactions and low retention are unsuitable for a robust purity method.
Polar-Embedded C18 Good retention, excellent peak symmetry (Tailing Factor ≈ 1.1) Selected. The embedded polar group effectively mitigates silanol interactions, providing the best peak shape.
Aqueous C18Moderate retention, some peak tailing (Tailing Factor ≈ 1.6)Rejected. While better than the standard C18, the peak shape is inferior to the polar-embedded phase.
Mobile Phase Optimization

The mobile phase composition fine-tunes the separation.[9] We focused on the organic modifier and the pH to achieve optimal resolution and efficiency.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) were compared. ACN typically provides better efficiency (sharper peaks) and lower backpressure.

  • pH Modifier: An acidic pH is necessary to ensure the consistent protonation of the amine, improving solubility and chromatographic behavior. We compared Formic Acid (pKa ~3.75) and Trifluoroacetic Acid (TFA) (pKa ~0.5). While TFA is a strong ion-pairing agent that can improve peak shape, it is not MS-compatible and can be difficult to remove from the column. Formic acid is a weaker acid but is MS-friendly and generally provides good peak shape at a concentration of 0.1%.

Experimental Comparison & Rationale: Using the selected Polar-Embedded C18 column, different mobile phases were tested.

Mobile Phase CompositionObservationRationale for Selection/Rejection
ACN / 0.1% TFA in WaterSharp peak, but potential for irreversible column binding of TFA.Rejected. The risks associated with TFA outweigh the benefits, especially when a viable alternative exists.
MeOH / 0.1% Formic Acid in WaterBroader peak compared to ACN, indicating lower efficiency.Rejected. Lower efficiency would compromise the ability to resolve closely eluting impurities.
ACN / 0.1% Formic Acid in Water Sharp, symmetrical peak with optimal retention time. Selected. This combination provides the best balance of efficiency, peak shape, and compatibility with standard lab practices.

The Validated Purity Method

Based on the comparative development work, the following HPLC method was established and subjected to full validation.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 60% B in 15 min; hold at 60% B for 2 min; return to 5% B in 1 min; equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (determined via PDA scan)
Injection Volume 10 µL
Diluent 50:50 Water:Acetonitrile

The Validation Workflow: A Self-Validating System

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][10] Our approach follows the ICH Q2(R1) framework, with each step designed to confirm the method's performance against predefined acceptance criteria.[1][4]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile (ATP) Col_Select Column & Phase Comparison Dev_Start->Col_Select MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Det_Opt Detection Optimization MP_Opt->Det_Opt Opt_Method Final Optimized Method Det_Opt->Opt_Method Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness SST System Suitability Opt_Method->Specificity Opt_Method->Robustness Opt_Method->SST

Caption: Workflow for HPLC method development and subsequent validation.

System Suitability

Causality: Before any validation run, system suitability testing (SST) is performed to ensure the chromatographic system is performing adequately. It is the first line of defense against system-related errors.

Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the key performance parameters.

Acceptance Criteria & Results:

ParameterAcceptance CriterionTypical Result
Tailing Factor (T) T ≤ 1.51.15
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 1.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Specificity and Forced Degradation

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. A forced degradation study is the cornerstone of demonstrating a method is "stability-indicating."[6][11][12]

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Expose solutions of this compound to the following stress conditions:

    • Acid Hydrolysis: 0.1N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: ICH-compliant light exposure (solid state).

  • Analyze all stressed samples by HPLC with a PDA detector.

  • Evaluate peak purity of the analyte peak in each chromatogram to ensure it is spectrally homogenous and free from co-eluting degradants.

Results Summary:

Stress Condition% DegradationObservationsPeak Purity
Acid Hydrolysis~15%One major degradant peak observed.Pass
Base Hydrolysis~8%Two minor degradant peaks observed.Pass
Oxidation~25%One major degradant peak observed.Pass
Thermal< 1%No significant degradation.Pass
Photolytic< 2%No significant degradation.Pass
Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[4]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Results Summary:

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zeroPasses
Residual Plot Random distributionPasses
Range

Causality: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of accuracy, precision, and linearity.[4]

Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.

Results Summary: The validated range for the purity analysis of this compound is established from 1 µg/mL (LOQ) to 150 µg/mL .

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study.[13]

Protocol:

  • Prepare a sample matrix (e.g., a placebo or a known batch of the substance).

  • Spike the matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Results Summary:

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
50% (50 µg/mL)99.5%0.6%98.0 - 102.0% Recovery
100% (100 µg/mL)100.3%0.4%%RSD ≤ 2.0%
150% (150 µg/mL)100.8%0.5%
Precision

Causality: Precision expresses the random error of a method and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst variability).[14]

Protocol:

  • Repeatability: One analyst prepares and analyzes six individual samples at 100% of the target concentration on the same day with the same instrument.

  • Intermediate Precision: A second analyst repeats the study on a different day using a different instrument (if available).

  • Calculate the %RSD for both sets of measurements and perform a statistical comparison (e.g., F-test) to evaluate the significance of any differences.

Results Summary:

Precision Level%RSD of 6 DeterminationsAcceptance Criterion
Repeatability (Analyst 1, Day 1) 0.55%%RSD ≤ 2.0%
Intermediate (Analyst 2, Day 2) 0.72%%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Results Summary:

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

The LOQ was experimentally verified by analyzing samples at this concentration, which showed acceptable precision (%RSD < 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[4]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to key method parameters.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Results Summary:

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minRetention time shifted as expected; SST criteria met.
Column Temperature ± 2 °CMinor shift in retention time; SST criteria met.
Mobile Phase pH ± 0.2 unitsNo significant impact on peak shape or retention; SST criteria met.

G cluster_core Core Validation Parameters cluster_derived Derived & Supporting Parameters Linearity Linearity (r² ≥ 0.999) Range Range Linearity->Range Defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Calculated from Accuracy Accuracy (98-102% Recovery) Accuracy->Range Confirms over Precision Precision (%RSD ≤ 2.0%) Precision->Range Confirms over Specificity Specificity (Peak Purity) Specificity->Accuracy Ensures validity of Specificity->Precision Ensures validity of

Caption: Interrelationship of key HPLC validation parameters.

Conclusion

This guide has detailed a systematic, comparative approach to developing and validating a stability-indicating HPLC method for the purity analysis of this compound. By comparing different stationary phases and mobile phase conditions, we established an optimal method using a polar-embedded C18 column with an acetonitrile and 0.1% formic acid gradient. The subsequent validation study, conducted in strict accordance with ICH Q2(R1) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. This validated method provides a high degree of confidence in its ability to ensure the quality and purity of this compound in a research and drug development setting.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. Key Analytical Procedure Validation Regulations You Need to Know. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • National Institutes of Health. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • National Institutes of Health. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. [Link]

  • National Institutes of Health. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. [Link]

  • Element. HPLC Column Selection. [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • National Institutes of Health. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem. [Link]

  • SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Google Patents.
  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • MicroSolv. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions. [Link]

  • ResearchGate. Pyrazole derivative in preclinical study. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1). [Link]

  • LCGC International. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. 1-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 4770990 - PubChem. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

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Comparing reactivity of 1-propyl-1H-pyrazol-4-amine vs 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-propyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-4-amine . It is designed for medicinal chemists and process scientists selecting between these two building blocks for structure-activity relationship (SAR) studies or scale-up.

Executive Summary & Strategic Selection

Both compounds are 4-aminopyrazoles serving as critical nucleophilic scaffolds in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase) and agrochemicals.

  • 1-Methyl-1H-pyrazol-4-amine (1-Me-4-AP): The "standard" building block. It offers high atom economy and lower molecular weight, making it ideal for fragment-based drug discovery (FBDD) where ligand efficiency (LE) is paramount. However, it often yields highly crystalline, low-solubility products.

  • This compound (1-Pr-4-AP): The "modulator" building block. The propyl chain introduces lipophilicity and disrupts crystal packing, often improving the solubility of the final drug candidate in organic solvents during processing and in lipid-based formulations.

Decision Matrix
Feature1-Methyl-1H-pyrazol-4-amineThis compoundSelection Driver
Formula C

H

N

C

H

N

Atom Economy vs. Lipophilicity
MW 97.12 g/mol 125.17 g/mol Ligand Efficiency (LE)
Reactivity (4-NH

)
HighHigh (Comparable)Kinetic equivalence
LogP (Predicted) ~ -0.2 (Hydrophilic)~ 0.8 (Lipophilic)Membrane permeability
Solubility (Product) Often Low/CrystallineImproved/AmorphousFormulation/Processing
NMR Diagnostic Singlet (~3.8 ppm)Triplet/Multiplet patternStructural verification

Physicochemical & Synthetic Profile[2][3][4][5][6][7][8][9][10][11][12]

Synthetic Accessibility

Both compounds are typically synthesized via the nitration of the parent pyrazole followed by reduction, or by alkylation of 4-nitropyrazole followed by reduction. The alkylation route allows for a divergent synthesis from a common intermediate.

Figure 1: Divergent Synthesis Pathway

Synthesis Start 4-Nitro-1H-pyrazole Step1_Me Alkylation (MeI, Cs2CO3) Start->Step1_Me Step1_Pr Alkylation (n-PrBr, Cs2CO3) Start->Step1_Pr Inter_Me 1-Methyl-4-nitropyrazole Step1_Me->Inter_Me Inter_Pr 1-Propyl-4-nitropyrazole Step1_Pr->Inter_Pr Step2 Pd/C Hydrogenation (H2, MeOH) Inter_Me->Step2 Inter_Pr->Step2 Prod_Me 1-Methyl-1H-pyrazol-4-amine (Target A) Step2->Prod_Me Yield >90% Prod_Pr This compound (Target B) Step2->Prod_Pr Yield >85%

Caption: Divergent synthesis from 4-nitropyrazole allows rapid library generation. Alkylation yields are typically high for both, though propyl bromide requires slightly longer reaction times than methyl iodide due to steric mass.

Reactivity Analysis

The exocyclic amine at position 4 is electron-rich due to the donation from the pyrazole ring system.

  • Nucleophilicity: Both amines exhibit similar nucleophilicity. The inductive effect (+I) of the propyl group vs. the methyl group at the N1 position has a negligible impact on the electron density of the remote 4-amino group.

  • Steric Environment: The N1-substituent is distal to the N4-amine. Consequently, reactions at the amine (amide coupling, reductive amination) proceed at nearly identical rates for both analogs.

  • Selectivity: In electrophilic aromatic substitution (EAS) on the ring, the 1-propyl group provides slightly more steric shielding to the adjacent C5 position, potentially improving regioselectivity in C-H activation protocols compared to the methyl analog.

Experimental Protocols (Self-Validating)

Protocol A: General Amide Coupling (Validation of Nucleophilicity)

This protocol uses benzoyl chloride to demonstrate the reactivity of the amine. It includes checkpoints to ensure the reaction is proceeding correctly.

Reagents:

  • Substrate: 1.0 eq (1-Me-4-AP or 1-Pr-4-AP)

  • Electrophile: 1.1 eq Benzoyl Chloride

  • Base: 2.5 eq Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under N

    
    , dissolve the aminopyrazole (1.0 mmol) in DCM (5 mL).
    
  • Base Addition: Add TEA (2.5 mmol) via syringe. Checkpoint: The solution should remain clear.

  • Activation: Cool to 0°C. Dropwise add benzoyl chloride (1.1 mmol).

    • Observation: Mild exotherm and formation of white precipitate (TEA·HCl) indicates successful initiation.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Validation (TLC):

    • Eluent: 5% MeOH in DCM.

    • 1-Me-4-AP Rf: ~0.3 (Starting material)

      
       Product Rf ~0.6.
      
    • 1-Pr-4-AP Rf: ~0.4 (Starting material)

      
       Product Rf ~0.7.
      
    • Visualization: UV (254 nm).[1] The product will be UV active and less polar than the starting amine.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM. Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Data Interpretation (NMR Validation):

  • 1-Methyl Product: Look for a sharp singlet at ~3.8-3.9 ppm (3H) corresponding to the N-Me.

  • 1-Propyl Product: Look for a triplet (~0.9 ppm), multiplet (~1.8 ppm), and triplet (~4.0 ppm). The integration must be 3:2:2.

  • Common Feature: A broad singlet at ~10.0 ppm confirms the amide N-H.

Reaction Scope & Pathway Visualization

The following diagram illustrates the versatility of these scaffolds in parallel medicinal chemistry.

Figure 2: Reactivity Flowchart

Reactivity Core 1-Alkyl-1H-pyrazol-4-amine (R = Me or Pr) Rxn1 Amide Coupling (R'-COCl / HATU) Core->Rxn1 Rxn2 Reductive Amination (R'-CHO / NaBH(OAc)3) Core->Rxn2 Rxn3 Sulfonylation (R'-SO2Cl / Pyridine) Core->Rxn3 Rxn4 Urea Formation (Isocyanates) Core->Rxn4 Prod1 Amides (Kinase Hinge Binders) Rxn1->Prod1 Prod2 Secondary Amines (Solubility Tuning) Rxn2->Prod2 Prod3 Sulfonamides (Metabolic Stability) Rxn3->Prod3 Prod4 Ureas (H-Bond Donors) Rxn4->Prod4

Caption: The 4-amino group is a versatile handle.[2] Both Me and Pr analogs undergo these transformations with equal efficiency, allowing for rapid R-group scanning.

References

  • Synthesis of Pyrazoles: F. Yi, W. Zhao, Z.[3] Wang, X. Bi. "Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane to Terminal Alkynes." Org.[4][3][5][6] Lett., 2019, 21, 3158-3161.[3] Link

  • Nucleophilicity Trends: Brotzel, F., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[5] J. Org.[3][5] Chem., 2007.[5] Link

  • Kinase Inhibitor Scaffolds: Lellek, V., et al. "One-pot condensations for pyrazole synthesis." Synlett, 2018, 29, 1071-1075.[3] Link

  • Properties of Aminopyrazoles: "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, MDPI. Link

Sources

A Senior Application Scientist's Guide to Comparing Propyl- and Ethyl-Substituted Aminopyrazole Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the aminopyrazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The process of optimizing a lead compound often involves subtle molecular modifications to enhance potency, selectivity, or pharmacokinetic properties. A common strategy in structure-activity relationship (SAR) studies is the modulation of alkyl substituents.[2] This guide provides a comprehensive framework for comparing the bioactivity of propyl-substituted versus ethyl-substituted aminopyrazoles, explaining the causal logic behind experimental choices and providing validated protocols to ensure data integrity.

The Rationale: Why Does a Single Carbon Matter?

The transition from an ethyl (-CH₂CH₃) to a propyl (-CH₂CH₂CH₃) group, while seemingly minor, introduces significant physicochemical changes that can profoundly impact a molecule's biological function. Understanding these changes is crucial for interpreting bioactivity data.

  • Lipophilicity: The addition of a methylene group increases the compound's lipophilicity (fat-solubility). This can enhance membrane permeability, potentially leading to better cell penetration and target engagement.[3][4] However, excessive lipophilicity can also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5][6]

  • Steric Bulk and Conformation: The longer propyl chain occupies more space and has greater conformational flexibility.[7] This can lead to more favorable van der Waals interactions within a hydrophobic pocket of a target protein, thereby increasing binding affinity. Conversely, the increased bulk could cause a steric clash, reducing or abolishing activity.

  • Metabolic Stability: The additional carbon provides another potential site for metabolic enzymes (e.g., cytochrome P450s) to act upon, which could alter the compound's half-life and pharmacokinetic profile.[6]

The central hypothesis is that altering the alkyl chain length from ethyl to propyl will modulate the therapeutic index of an aminopyrazole derivative. The goal of the following experiments is to quantify this change and understand its mechanistic basis. One study demonstrated a general trend of increasing inhibition of neoplasia by arylalkyl isothiocyanates with an increasing alkyl chain length.[8]

Experimental Framework for Comparative Analysis

To conduct a robust comparison, a multi-assay approach is required. This ensures that the observed effects are not artifactual and provides a holistic view of the compounds' bioactivity profiles. The following diagram outlines a logical workflow for this comparative analysis.

G cluster_0 Compound Preparation cluster_1 Primary Screening: Target-Based Assay cluster_2 Secondary Screening: Cell-Based Assays cluster_3 Data Analysis & Interpretation Compound_A Aminopyrazole-Ethyl QC Purity & Identity Check (NMR, LC-MS, HPLC) Compound_A->QC Compound_B Aminopyrazole-Propyl Compound_B->QC Kinase_Assay In Vitro Kinase Inhibition Assay (Determine IC50) QC->Kinase_Assay Proceed if >95% pure Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) (Determine MIC) QC->Antimicrobial_Assay Parallel screen for different activity Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) (Determine CC50) Kinase_Assay->Cytotoxicity_Assay Evaluate on-target & off-target effects Analysis Calculate Selectivity Index (SI = CC50 / IC50) Kinase_Assay->Analysis Cytotoxicity_Assay->Analysis SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial_Assay->SAR Analysis->SAR

Caption: Workflow for comparing aminopyrazole analogs.

Quantitative Data Comparison

Systematic evaluation requires summarizing results in a clear, comparative format. The tables below illustrate how to present the data obtained from the experimental protocols outlined in the subsequent section.

Table 1: Comparative Kinase Inhibition and Cytotoxicity

Compound IDSubstitutionTarget Kinase IC₅₀ (nM)Cytotoxicity CC₅₀ (nM) on HEK293 cellsSelectivity Index (SI = CC₅₀/IC₅₀)
AP-EtEthyl15012,50083.3
AP-PrPropyl459,800217.8

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.

Table 2: Comparative Antimicrobial Activity

Compound IDSubstitutionMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
AP-EtEthyl32>64
AP-PrPropyl832

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Interpretation of Exemplary Data:

From this hypothetical data, one would conclude that the propyl-substituted analog (AP-Pr) is a more potent and selective kinase inhibitor than its ethyl counterpart (AP-Et). The higher selectivity index for AP-Pr suggests a wider therapeutic window. Furthermore, AP-Pr demonstrates superior antimicrobial activity. This enhancement in bioactivity could be attributed to the increased lipophilicity of the propyl group, facilitating better interaction with the target's hydrophobic binding pocket.

Self-Validating Experimental Protocols

The trustworthiness of your data hinges on robust and well-controlled experimental design. The following protocols are detailed to ensure reproducibility and include critical control steps.

This protocol is designed to determine the IC₅₀ value of the test compounds against a specific protein kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[9]

Causality Behind Choices:

  • Assay Choice: The ADP-Glo™ assay is universal for virtually any kinase, robust, and has high sensitivity, making it ideal for screening and IC₅₀ determination.[10]

  • ATP Concentration: Setting the ATP concentration at or near the Michaelis constant (Km) for the specific kinase is critical.[11] This ensures that the inhibitors are competing with a physiologically relevant concentration of ATP, making the resulting IC₅₀ values more meaningful for comparison.

  • Controls: The inclusion of "no enzyme" and "vehicle (DMSO)" controls are essential. The "no enzyme" control defines the background signal, while the "vehicle" control represents 100% kinase activity. These are non-negotiable for data normalization.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of AP-Et and AP-Pr in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 5 nM) in a 384-well plate.

  • Kinase Reaction Setup: In a separate 384-well plate, add 2 µL of the kinase/substrate mixture to each well.

  • Initiate Reaction: Add 1 µL of the serially diluted compound to the kinase/substrate mix. For controls, add 1 µL of DMSO (100% activity) or 1 µL of buffer (0% activity).

  • ATP Addition: Add 2 µL of ATP solution (at the predetermined Km concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The reaction must be run under conditions that ensure linear production of ADP.[12]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol measures the cytotoxic effect of the compounds on a chosen cell line (e.g., HEK293 for general toxicity) to determine the CC₅₀. The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[13]

Causality Behind Choices:

  • Assay Choice: The MTT assay is a cost-effective and widely accepted method for assessing cell viability. It provides a quantitative measure of metabolic activity, which is a reliable indicator of cell health.[14]

  • Cell Seeding Density: It is crucial to determine the optimal cell seeding density beforehand to ensure cells are in an exponential growth phase during the experiment, which is critical for assay sensitivity.[15]

  • Serum-Free Media: During the MTT incubation step, using serum-free media is recommended because serum components can interact with MTT and affect the accuracy of the results.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AP-Et and AP-Pr in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of compound concentration and use non-linear regression to determine the CC₅₀ value.

This protocol uses the broth microdilution method to determine the MIC of the compounds against selected bacterial strains, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).[17]

Causality Behind Choices:

  • Method Choice: Broth microdilution is the gold standard for quantitative antimicrobial susceptibility testing, allowing for the testing of multiple compounds and concentrations simultaneously in a high-throughput manner.[18][19]

  • Inoculum Standardization: Adjusting the bacterial inoculum to a 0.5 McFarland standard is a critical step to ensure that the number of bacteria is consistent across all wells (approximately 1-2 x 10⁸ CFU/mL), which is essential for reproducibility.[17]

  • Positive and Negative Controls: A well with bacteria but no compound (positive growth control) and a well with medium only (negative sterility control) are mandatory on every plate to validate the experiment.[20]

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control well.[21]

Conclusion and Future Directions

This guide provides a systematic and robust framework for comparing the bioactivity of propyl- and ethyl-substituted aminopyrazoles. By adhering to these detailed protocols and understanding the rationale behind them, researchers can generate high-quality, reproducible data. The exemplary results suggest that increasing the alkyl chain length from ethyl to propyl can enhance potency and selectivity, a common theme in SAR studies.[22]

The next logical steps in the drug development pipeline would involve:

  • Expanded SAR: Synthesizing and testing analogs with other alkyl groups (e.g., isopropyl, butyl) or branched chains to further refine the SAR.

  • In Vivo Efficacy Studies: Assessing the lead compound in relevant animal models to determine its efficacy and tolerability.

  • ADME/Tox Profiling: Conducting a full panel of absorption, distribution, metabolism, excretion, and toxicity studies to evaluate the compound's drug-like properties.

By methodically exploring how subtle structural changes impact function, researchers can rationally design more effective and safer therapeutic agents.

References

  • (2025). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Garia, M., et al. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PMC - NIH. [Link]

  • (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • Lamb, J. (2020). Structure Activity Relationships and Medicinal Chemistry. YouTube. [Link]

  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Kharel, Y., et al. (2012). Effect of alkyl chain length on sphingosine kinase 2 selectivity. PubMed - NIH. [Link]

  • (2025). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. [Link]

  • (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Bojin, F., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. PMC - NIH. [Link]

  • (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Danciu, C., et al. (2018). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. JSciMed Central. [Link]

  • (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. [Link]

  • (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

  • (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

  • (2020). Kinase assays. BMG LABTECH. [Link]

  • Jiao, D., et al. (1994). Effects of alkyl chain length on the inhibition of NNK-induced lung neoplasia in A/J mice by arylalkyl isothiocyanates. PubMed. [Link]

  • (2022). The impact of inhibitor size and flexibility on the binding pathways to c-Src kinase. bioRxiv. [Link]

  • Giebułtowicz, J., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PMC - PubMed Central. [Link]

  • (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • (2026). A quantitative analysis of kinase inhibitor selectivity. ResearchGate. [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-propyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Immediate Action Required: Treat 1-propyl-1H-pyrazol-4-amine as a severe eye irritant and respiratory sensitizer . While specific toxicological data for this exact CAS is limited, its structural analogs (aminopyrazoles) exhibit significant mucosal toxicity due to the nucleophilic nature of the exocyclic amine.

The Golden Rule: Never handle this compound on an open benchtop. All solid-phase manipulation must occur inside a certified chemical fume hood or a powder containment balance enclosure.

Hazard Mechanics & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury. This molecule combines a pyrazole core with a primary amine.

  • Chemical Basicity (The Corrosive Threat): The primary amine group (

    
    ) possesses a lone pair of electrons, making it a base. Upon contact with moist mucous membranes (eyes, lungs), it protonates, generating hydroxide ions (
    
    
    
    ) locally. This causes immediate tissue saponification and irritation.
  • Sensitization Potential: Pyrazole derivatives are known pharmacophores. Skin contact may not cause immediate burns but can lead to haptenization—where the molecule binds to skin proteins, triggering an immune response (allergic contact dermatitis) upon future exposure.

  • Physical State Risks: As a solid powder, electrostatic charging is a critical risk during weighing. Charged particles can "jump" onto cuffs or unprotected skin.

Physicochemical Hazard Profile
PropertyValue/DescriptionSafety Implication
Physical State Solid / PowderHigh risk of inhalation and surface contamination via dust.
Acidity (pKa) ~4.0 (Pyrazole N), ~10.0 (Amine N)Basic solution in water; corrosive to eyes.
Solubility Soluble in organic solvents (DMSO, MeOH)Permeation Risk: Once dissolved, the solvent acts as a carrier, pulling the toxin through standard gloves.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is calibrated for High-Potency Active Pharmaceutical Ingredient (HPAPI) handling protocols.

A. Hand Protection (Gloves)[1][2][3][4][5][6][7]
  • The Myth: "Nitrile protects against everything."

  • The Reality: Aromatic amines can permeate nitrile. However, for solid handling, nitrile provides an adequate physical barrier.

  • Protocol:

    • Solid Handling: Double-gloved Nitrile (Minimum 5 mil outer / 4 mil inner).

    • Solution Handling (DCM/Chloroform): PVA (Polyvinyl alcohol) or Silver Shield™ (Laminate) gloves are required. Nitrile degrades rapidly in halogenated solvents, exposing skin to the dissolved amine.

B. Eye & Face Protection[1][3][4][6][8]
  • Requirement: Chemical Splash Goggles (Indirect Vented).

  • Prohibited: Standard safety glasses are not compliant for powder handling of irritant amines. Dust can bypass side shields and react with eye moisture.

C. Respiratory Protection[8][9][10][11]
  • Primary Control: Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood unavailable/cleaning spills): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge is necessary because amines have low odor thresholds and can desensitize the nose.

PPE Decision Logic Diagram

The following diagram illustrates the decision process for selecting PPE based on the state of matter.

PPE_Decision_Tree Start Start: Handling this compound StateCheck Determine State of Matter Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidPPE REQUIRED PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Fume Hood Solid->SolidPPE SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Polar Polar Aprotic (DMSO, DMF) SolventCheck->Polar LaminateGlove REQUIRED PPE: Laminate/Silver Shield Gloves (Nitrile is permeable) Halogenated->LaminateGlove ThickNitrile REQUIRED PPE: Thick Nitrile (>8 mil) or Double Gloved Polar->ThickNitrile

Figure 1: PPE Selection Logic based on physical state and solvent carrier. Note the specific requirement for Laminate gloves when handling halogenated solutions.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or antistatic gun near the balance. Organic amines are prone to static cling.

  • Barrier Setup: Lay down a disposable absorbent mat (benchkote) in the fume hood. This captures invisible dust.

  • Weighing: Use a closed weighing vessel (scintillation vial). Do not use weighing boats that allow dust to disperse.

Phase 2: Reaction & Solubilization
  • Addition: Add solvent to the solid, not solid to the solvent, to minimize splash risk.

  • Venting: If the reaction generates heat or gas, use a pressure-relief needle or bubbler. Do not seal the vessel immediately.

Phase 3: Decontamination & Waste
  • Surface Decontamination: Wipe all surfaces with a 1% Acetic Acid solution.

    • Why? The acid neutralizes the basic amine, converting it into a non-volatile salt (ammonium salt), which is easier to clean and less hazardous.

  • Disposal:

    • Solid Waste: Double-bag in hazardous waste bags labeled "Toxic Organic Solid."

    • Liquid Waste: Segregate into "Basic Organic Waste." WARNING: Do not mix with oxidizing acids (Nitric/Perchloric) as this can cause hypergolic ignition.

Operational Workflow Diagram

Workflow Setup 1. Setup (Static Control + Mat) Weigh 2. Weighing (Closed Vial Only) Setup->Weigh In Hood React 3. Reaction (Add Solvent to Solid) Weigh->React Slow Addition Decon 4. Decon (1% Acetic Acid Wipe) React->Decon Post-Process Waste 5. Disposal (Segregate from Oxidizers) Decon->Waste Double Bag

Figure 2: Linear operational workflow emphasizing the neutralization step during decontamination.

Emergency Response

ScenarioImmediate ActionMechanism of Aid
Eye Contact Flush for 15 minutes minimum. Hold eyelids open.Water dilutes the base and removes the caustic amine before deep corneal penetration occurs.
Skin Contact Wash with soap and water.[1][2][3][4] Do not use alcohol. Alcohol increases skin permeability, potentially driving the amine deeper into the dermis.
Spill (Solid) Cover with wet paper towels (water/surfactant).Prevents dust generation during cleanup.[1][2][5][6]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-1-methyl-1H-pyrazole (Analogous Structure). Retrieved from

  • ECHEMI. (2024). 1H-Pyrazole-4-propanamine SDS - Hazard Statements H315, H318.[5] Retrieved from

  • TCI Chemicals. (2024). Safety Data Sheet: 3-Aminopyrazole (General Handling). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [7]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.